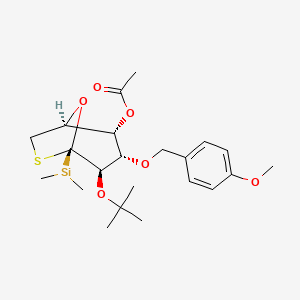

CID 136250522

Description

CID 136250522 is a chemical compound characterized by a cyclic ether structure, as depicted in its chemical structure from Figure 1 of . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to profile its composition, revealing its presence in specific fractions of vacuum-distilled cinnamon essential oil (CIEO) (Figure 1C, ). The compound exhibits a molecular ion peak at m/z 222 in its mass spectrum, suggesting a molecular formula of C₁₅H₂₄O₂, though this requires further confirmation.

Properties

Molecular Formula |

C22H33O6SSi |

|---|---|

Molecular Weight |

453.6 g/mol |

InChI |

InChI=1S/C22H33O6SSi/c1-14(23)26-18-17-13-29-22(27-17,30(6)7)20(28-21(2,3)4)19(18)25-12-15-8-10-16(24-5)11-9-15/h8-11,17-20H,12-13H2,1-7H3/t17-,18+,19+,20-,22-/m1/s1 |

InChI Key |

KFOQPALZOFSPNE-VRRLNDPFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1OCC3=CC=C(C=C3)OC)OC(C)(C)C)[Si](C)C |

Canonical SMILES |

CC(=O)OC1C2CSC(O2)(C(C1OCC3=CC=C(C=C3)OC)OC(C)(C)C)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 136250522 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their physical, chemical, and biological properties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of advanced analytical techniques is crucial to monitor the quality and yield of the compound during production .

Chemical Reactions Analysis

Types of Reactions

CID 136250522 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

CID 136250522 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical syntheses.

Biology: Employed in studies involving molecular interactions and biological pathways.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of CID 136250522 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Backbone : this compound features a simpler cyclic ether framework, whereas oscillatoxins D and E possess macrocyclic lactone rings, which confer rigidity and bioactivity .

- Oscillatoxin E’s epoxide group may contribute to electrophilic reactivity, absent in this compound .

Physicochemical Properties

- Volatility : this compound’s detection in GC-MS fractions suggests moderate volatility, akin to 30-methyl-oscillatoxin D but lower than smaller ethers .

- Stability : The absence of reactive epoxides in this compound may confer greater chemical stability compared to oscillatoxin E, which is prone to ring-opening reactions .

Research Findings and Data Interpretation

Analytical Data

- GC-MS Profile : this compound elutes at 18.2 minutes in CIEO fractions, with a relative abundance of 12.4% in Fraction 3 (Figure 1C, ). This contrasts with oscillatoxins, which typically require advanced chromatographic methods (e.g., HPLC) for isolation due to their larger size .

- Spectral Comparison : The mass spectrum of this compound lacks fragment ions above m/z 150, indicating stability under electron ionization, unlike oscillatoxins, which fragment extensively due to their complex macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.